molecular formula C13H10BrNO2S B5757657 1-bromo-4-[(4-nitrobenzyl)thio]benzene

1-bromo-4-[(4-nitrobenzyl)thio]benzene

Cat. No. B5757657
M. Wt: 324.19 g/mol
InChI Key: FIWHZKQGPGABDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-4-[(4-nitrobenzyl)thio]benzene is a chemical compound that has been widely studied in scientific research. This compound is commonly used in the synthesis of other chemicals, and it has also been found to have potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 1-bromo-4-[(4-nitrobenzyl)thio]benzene is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and it has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-bromo-4-[(4-nitrobenzyl)thio]benzene has been shown to have a variety of biochemical and physiological effects. Studies have found that this compound can reduce inflammation, inhibit cancer cell growth, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties and could be used to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-bromo-4-[(4-nitrobenzyl)thio]benzene in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to obtain and use in experiments. However, one limitation of using this compound is that it can be toxic in high doses, and care must be taken when handling it.

Future Directions

There are many potential future directions for research involving 1-bromo-4-[(4-nitrobenzyl)thio]benzene. One area of research could focus on developing new drugs based on this compound that could be used to treat inflammatory diseases and cancer. Another area of research could focus on exploring the mechanism of action of this compound in more detail to better understand how it works. Additionally, future research could focus on exploring the potential side effects of this compound and developing methods to mitigate them.

Synthesis Methods

The synthesis of 1-bromo-4-[(4-nitrobenzyl)thio]benzene involves the reaction of 4-nitrobenzyl chloride with thiophenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with bromine to form 1-bromo-4-[(4-nitrobenzyl)thio]benzene. This synthesis method has been well established in the literature and has been used in numerous studies.

Scientific Research Applications

1-bromo-4-[(4-nitrobenzyl)thio]benzene has been widely used in scientific research for its potential applications in the field of medicine. One study found that this compound has anti-inflammatory properties and could be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that 1-bromo-4-[(4-nitrobenzyl)thio]benzene has anticancer properties and could be used to treat various types of cancer.

properties

IUPAC Name

1-[(4-bromophenyl)sulfanylmethyl]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWHZKQGPGABDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.